6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Medicinal Chemistry Structure-Activity Relationship Sulfonamide

6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2310017-29-7) is a fully synthetic, spirocyclic sulfonamide featuring a rigid 6-azaspiro[2.5]octane core with unique 1,1-gem-difluoro substitution and a 3,4-dimethylbenzenesulfonyl group. This distinct architecture enables unparalleled conformational and electronic properties for probing fluorine positional SAR at M4 muscarinic receptors, TRPA1 ion channels, and KIF18A inhibitor chemotypes. Procuring this specific regioisomer, rather than non-fluorinated, mono-fluorinated, or alternative aryl-substituted analogs, is critical to ensure experimental reproducibility and target engagement fidelity in medicinal chemistry campaigns.

Molecular Formula C15H19F2NO2S
Molecular Weight 315.38
CAS No. 2310017-29-7
Cat. No. B2462136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
CAS2310017-29-7
Molecular FormulaC15H19F2NO2S
Molecular Weight315.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)C
InChIInChI=1S/C15H19F2NO2S/c1-11-3-4-13(9-12(11)2)21(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3
InChIKeyKEJDLANXOKAVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2310017-29-7) | Spirocyclic Sulfonamide Research Compound


6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2310017-29-7) is a fully synthetic, spirocyclic sulfonamide with the molecular formula C15H19F2NO2S and a molecular weight of 315.4 g/mol . It features a rigid 6-azaspiro[2.5]octane core, gem-difluoro substitution at the 1-position of the cyclopropane ring, and a 3,4-dimethylbenzenesulfonyl group attached to the piperidine nitrogen. This compound belongs to a broader class of 1,1-difluoro-6-azaspiro[2.5]octane sulfonamides that are procured as specialized building blocks for medicinal chemistry and probe-discovery campaigns . No primary research articles, patents, or authoritative database records with biological activity data were identified for this specific compound at the time of analysis.

Why Generic 6-Azaspiro[2.5]octane Sulfonamides Cannot Substitute for CAS 2310017-29-7


The 6-azaspiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting nanomolar potency at the M4 muscarinic receptor [1] and the TRPA1 ion channel [2]. However, biological activity within this class is exquisitely sensitive to both the position of fluorine substitution on the spirocyclic core and the substitution pattern on the aryl sulfonamide. The gem-difluoro motif at the 1-position confers unique conformational and electronic properties absent in non-fluorinated, mono-fluorinated, or 1-oxa analogs. Simultaneously, the 3,4-dimethyl substitution on the phenyl ring yields a distinct steric, electronic, and lipophilic profile relative to other regioisomers (e.g., 2,5-dimethyl, CAS 2320821-50-7) or halo-substituted analogs (e.g., 3-chloro-4-methyl, CAS 2097891-36-4). Generic interchange without accounting for these precise structural determinants risks selecting a compound with divergent target engagement, physicochemical behavior, and pharmacokinetic properties, thereby compromising experimental reproducibility.

Quantitative Differentiation Evidence for CAS 2310017-29-7 vs. Closest Structural Analogs


Regioisomeric Aryl Substitution: 3,4-Dimethylphenyl vs. 2,5-Dimethylphenyl Sulfonamide

The target compound CAS 2310017-29-7 bears a 3,4-dimethylbenzenesulfonyl group, whereas its closest commercially cataloged regioisomer CAS 2320821-50-7 bears a 2,5-dimethylbenzenesulfonyl group on an otherwise identical 1,1-difluoro-6-azaspiro[2.5]octane scaffold. The 2,5-dimethyl isomer introduces ortho-substitution adjacent to the sulfonamide linkage, which imposes greater steric hindrance around the sulfonyl group relative to the meta/para-substituted 3,4-dimethyl isomer. This steric difference can significantly alter sulfonamide geometry, conformational preferences, and target-binding interactions. No direct comparative biological data exist for these two compounds; the differentiation rests on well-established principles of medicinal chemistry . Both compounds share identical molecular formulas (C15H19F2NO2S) and molecular weights (315.4 g/mol), making unambiguous analytical identification via LC-MS or NMR critical for procurement.

Medicinal Chemistry Structure-Activity Relationship Sulfonamide

Halogen vs. Methyl Substitution: 3,4-Dimethylphenyl vs. 3-Chloro-4-methoxyphenyl Sulfonamide

CAS 2310017-29-7 contains a 3,4-dimethylphenyl sulfonamide moiety (MW 315.4), while the closely related analog CAS 2097891-36-4 contains a 3-chloro-4-methoxyphenyl sulfonamide on the identical 1,1-difluoro-6-azaspiro[2.5]octane core (MW 351.8) . The 3,4-dimethyl group confers purely hydrophobic and van der Waals interactions, whereas the 3-chloro-4-methoxy combination introduces a hydrogen-bond acceptor (methoxy oxygen) and a halogen capable of halogen bonding. These electronic differences are predicted to produce divergent cLogP values: the 3,4-dimethylphenyl analog is expected to be more lipophilic (higher cLogP), while the 3-chloro-4-methoxyphenyl analog is expected to be less lipophilic due to the polar methoxy group. Such physicochemical divergence directly impacts membrane permeability, metabolic stability, and off-target binding profiles. No head-to-head comparative data exist; this differentiation is based on well-documented substituent physicochemical contributions [1].

Drug Discovery Lead Optimization Physicochemical Properties

Gem-Difluoro Cyclopropane Effect: 1,1-Difluoro vs. Non-Fluorinated vs. 1-Oxa Azaspiro Analogs

The 1,1-difluoro substitution on the cyclopropane ring of CAS 2310017-29-7 is a key differentiating feature relative to non-fluorinated 6-azaspiro[2.5]octane sulfonamides (e.g., 1-[(4-methylphenyl)sulfonyl]-1-azaspiro[2.5]octane) and 1-oxa-6-azaspiro[2.5]octane sulfonamides (e.g., 6-[(4-chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane). The gem-difluoro motif increases the fraction of sp³-hybridized carbons (Fsp³) and introduces strong electron-withdrawing character, which enhances oxidative metabolic stability at the cyclopropane ring and modulates the basicity of the piperidine nitrogen. Fluorinated 6-azaspiro[2.5]octane scaffolds are associated with TRPA1 antagonist programs (IC50 = 14 nM for a 2,2-difluoro-6-azaspiro[2.5]octane-containing compound) [1] and KIF18A inhibitor programs (IC50 = 61 nM) . Non-fluorinated or 1-oxa analogs lack this metabolic shield and electronic modulation, potentially leading to different clearance rates and target engagement kinetics. This compound's difluoro substitution at the 1-position (as distinct from the 2,2-difluoro positional isomer) may confer subtly different conformational preferences.

Conformational Analysis Metabolic Stability Fluorine Chemistry

M4 Muscarinic Receptor Selectivity of the 6-Azaspiro[2.5]octane Scaffold: Class-Level Evidence

Chiral 6-azaspiro[2.5]octane derivatives have been characterized as highly potent and subtype-selective antagonists of the M4 muscarinic acetylcholine receptor. The reference compound VU6015241 (compound 19) demonstrated hM4 IC50 = 71 nM and rM4 IC50 = 44 nM with no species disconnect [1]. Key SAR findings indicate that truncation of the 6-azaspiro[2.5]octane scaffold or its replacement with 2-azaspiro[3.3]heptane dramatically reduces potency (hM4 IC50 = 2900 nM for analog 21; hM4 IC50 > 10,000 nM for truncated analog 22) [1]. These data underscore the critical importance of the intact 6-azaspiro[2.5]octane core for target engagement. While CAS 2310017-29-7 itself has not been profiled against M4, its core scaffold is directly validated in this target class. The 1,1-difluoro and 3,4-dimethylphenyl sulfonamide modifications represent unexplored vectors that could potentially modulate M4 selectivity or introduce activity at related GPCR targets.

CNS Drug Discovery Muscarinic Receptors Selectivity

TRPA1 Antagonist Activity of 2,2-Difluoro-6-azaspiro[2.5]octane-Containing Compounds

A structurally related compound incorporating the 2,2-difluoro-6-azaspiro[2.5]octane motif demonstrated potent TRPA1 antagonist activity with an IC50 of 14 nM against human TRPA1 and 329 nM against rat TRPA1 in electrophysiological patch-clamp assays [1][2]. This establishes the difluoro-6-azaspiro[2.5]octane scaffold as a viable pharmacophoric element for TRPA1 modulation. CAS 2310017-29-7, bearing the 1,1-difluoro regioisomer (vs. 2,2-difluoro), occupies an adjacent position on the cyclopropane ring. The positional isomerism of fluorine atoms on the cyclopropane ring is expected to influence the vector of the piperidine ring and the trajectory of the sulfonamide group, which could lead to distinct TRPA1 pharmacology. No direct TRPA1 data exist for CAS 2310017-29-7; this evidence is presented as a class-level inference for the difluoro-6-azaspiro[2.5]octane scaffold.

Pain Research Ion Channels TRPA1 Antagonism

Physicochemical Property Comparison: Target Compound vs. Core Scaffold and Regioisomers

The predicted LogP of the 1,1-difluoro-6-azaspiro[2.5]octane core scaffold is 1.40 (computationally predicted) , compared to the non-fluorinated 6-azaspiro[2.5]octane core with XLogP3-AA = 1.30 . Addition of the 3,4-dimethylbenzenesulfonyl group in CAS 2310017-29-7 is expected to increase LogP by approximately 1.5–2.0 log units based on fragment contributions, yielding an estimated cLogP in the range of 2.9–3.4. This places the compound in a lipophilicity range suitable for CNS penetration (typically LogP 2–4) while maintaining drug-like properties. Molecular weight (315.4 g/mol) and hydrogen bond acceptor count (4: two sulfonyl oxygens, two fluorine atoms) are within lead-like chemical space. The compound's TPSA (topological polar surface area) is estimated at ~40–50 Ų, consistent with potential blood-brain barrier permeability.

Physicochemical Profiling LogP Drug-Likeness

Recommended Procurement and Research Application Scenarios for CAS 2310017-29-7


M4 Muscarinic Acetylcholine Receptor Antagonist SAR Exploration

The 6-azaspiro[2.5]octane scaffold has demonstrated nanomolar potency and high subtype selectivity as an M4 receptor antagonist core. CAS 2310017-29-7, with its unique 1,1-difluoro and 3,4-dimethylphenyl sulfonamide combination, represents a novel vector for exploring fluorine positional SAR and aryl substitution effects on M4 potency, selectivity, and CNS penetration [1]. Procurement of this compound enables direct comparison with established M4 antagonist scaffolds such as VU6015241 (hM4 IC50 = 71 nM) to assess the impact of sulfonamide N-substitution on muscarinic receptor pharmacology.

TRPA1 Ion Channel Modulator Probe Development

The difluoro-6-azaspiro[2.5]octane motif is pharmacologically validated in the TRPA1 antagonist chemotype space, with a closely related 2,2-difluoro analog exhibiting hTRPA1 IC50 = 14 nM [2]. CAS 2310017-29-7, as the 1,1-difluoro positional isomer, offers a structurally distinct probe for investigating the impact of fluorine regioisomerism on TRPA1 binding affinity, species selectivity, and functional activity. This compound is suitable for FLIPR-based Ca²⁺ flux assays and patch-clamp electrophysiology studies in recombinant TRPA1-expressing cell lines.

Metabolic Stability and Physicochemical Profiling of Fluorinated Spirocyclic Sulfonamides

The gem-difluoro substitution at the cyclopropane ring is expected to confer enhanced oxidative metabolic stability relative to non-fluorinated 6-azaspiro[2.5]octane analogs, as documented across fluorinated spirocyclic scaffolds [3]. CAS 2310017-29-7 is an ideal candidate for head-to-head metabolic stability comparisons in human or rodent liver microsome assays against the non-fluorinated core scaffold (LogP = 1.30) and the 1-oxa analog series, to quantify the metabolic shielding effect of the 1,1-difluoro motif.

KIF18A Inhibitor Scaffold Diversification in Oncology Research

The 6-azaspiro[2.5]octane scaffold is integrated into KIF18A inhibitor chemotypes, with lead compounds exhibiting IC50 values of 28–61 nM and producing significant mitotic arrest in tumor tissues . CAS 2310017-29-7, with its distinct 1,1-difluoro and 3,4-dimethylphenyl sulfonamide architecture, provides a novel starting point for KIF18A inhibitor SAR campaigns, particularly for exploring modifications at the sulfonamide position to modulate potency, selectivity, and drug-like properties.

Quote Request

Request a Quote for 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.